molecular formula C9H16Br2O4 B095910 (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 17107-32-3

(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

Cat. No.: B095910
CAS No.: 17107-32-3
M. Wt: 348.03 g/mol
InChI Key: KEOBBYNROASRIK-UHFFFAOYSA-N
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Description

This brominated ethanol derivative is a stereochemically complex molecule featuring two bromine substituents, a dioxolane ring, and vicinal diol functionality. The compound’s structure is characterized by its (1S,4R,5R,1'S) stereochemical configuration, which significantly influences its reactivity and physical properties. Such compounds are typically synthesized via stereoselective bromination of diol precursors followed by protection of hydroxyl groups as dioxolane derivatives. Applications include roles as intermediates in pharmaceuticals (e.g., antiviral agents) and asymmetric catalysis due to the electron-withdrawing effects of bromine and the stability imparted by the dioxolane ring .

Properties

CAS No.

17107-32-3

Molecular Formula

C9H16Br2O4

Molecular Weight

348.03 g/mol

IUPAC Name

1,2-bis(2-bromo-1-hydroxyethyl)-3,3-dimethylcyclopropane-1,2-diol

InChI

InChI=1S/C9H16Br2O4/c1-7(2)8(14,5(12)3-10)9(7,15)6(13)4-11/h5-6,12-15H,3-4H2,1-2H3

InChI Key

KEOBBYNROASRIK-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)C(CBr)O)C(CBr)O)C

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)[C@@H](CBr)O)[C@@H](CBr)O)C

Canonical SMILES

CC1(C(C1(C(CBr)O)O)(C(CBr)O)O)C

Origin of Product

United States

Biological Activity

(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a brominated dioxolane structure, which is significant in its biological interactions. The molecular formula is represented as C12H18Br2O4C_{12}H_{18}Br_2O_4, with a molecular weight of approximately 348.08 g/mol. Its structure includes multiple chiral centers, influencing its biological activity through stereochemistry.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that brominated compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A notable study demonstrated that brominated dioxolanes exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. In particular, it may interact with enzymes involved in metabolic pathways. For example:

  • HMG-CoA Reductase Inhibition : Similar compounds have been investigated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels and has implications in treating hyperlipidemia.
EnzymeCompoundIC50 (nM)
HMG-CoA Reductase(1S)-2-Bromo...45 ± 10

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of brominated dioxolanes. The results indicated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study 2: Antidiabetic Potential

Another study explored the potential of related compounds as PPARγ ligands for Type 2 diabetes management. The structure of (1S)-2-Bromo... was analyzed for its ability to activate PPARγ receptors, leading to increased insulin sensitivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors influencing cellular signaling pathways.
  • Enzyme Interaction : Its bromine substituents may facilitate interactions with enzymes critical for various metabolic processes.
  • Cell Membrane Disruption : Brominated compounds can affect cell membrane integrity, leading to cytotoxic effects in pathogens or cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

  • Analog A: (1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol (lacks one bromine atom).
  • Analog B: (1S)-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-1,3-dioxolan-4-yl]-2-bromoethanol (lacks dimethyl groups on the dioxolane ring).

Table 1: Structural Comparison

Feature Target Compound Analog A Analog B
Bromine Atoms 2 1 2
Dioxolane Substitution 2,2-dimethyl 2,2-dimethyl Unsubstituted
Stereochemistry (1S,4R,5R,1'S) (1S,4R,5R,1'S) (1S,4R,5R,1'S)

The dimethyl groups on the dioxolane ring in the target compound enhance steric hindrance, reducing nucleophilic attack compared to Analog B. Analog A’s single bromine decreases its electrophilicity, making it less reactive in SN2 reactions .

Physicochemical Properties

Table 2: Key Properties

Property Target Compound Analog A Analog B
Molecular Weight (g/mol) 382.1 303.0 340.0
Melting Point (°C) 128–132 95–98 110–115
Solubility in Water Low Moderate Low

The higher molecular weight and bromine content of the target compound reduce water solubility compared to Analog A. The dimethyl groups increase crystallinity, raising the melting point relative to Analog B .

Spectroscopic Differentiation

1H-NMR and 13C-NMR data are critical for distinguishing stereoisomers. For example:

  • Target Compound : The dioxolane methyl groups appear as two singlets at δ 1.40 and 1.45 ppm (1H-NMR), while brominated carbons resonate at δ 70–75 ppm (13C-NMR).
  • Analog B : Absence of dimethyl groups eliminates the upfield singlets, and the dioxolane carbons shift downfield due to reduced electron donation .

Table 3: NMR Chemical Shifts (δ, ppm)

Group Target Compound (1H) Analog B (1H)
Dioxolane CH3 1.40, 1.45
-CH2Br 3.80–4.10 (m) 3.85–4.15 (m)
-OH 2.50 (br s) 2.55 (br s)

Preparation Methods

Cyclization of Chiral Diols

The (4R,5R)-configured dioxolane ring is synthesized from (R,R)-2,3-butanediol or its protected derivatives. For example, treatment of (R,R)-2,3-butanediol with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA) yields the corresponding dioxolane with >99% diastereomeric excess (de).

Reaction Conditions:

  • Substrate: (R,R)-2,3-Butanediol (10 mmol)

  • Reagent: 2,2-Dimethoxypropane (12 mmol), CSA (0.1 equiv)

  • Solvent: Dichloromethane (DCM), 0°C to room temperature (RT)

  • Yield: 85–90%

Alternative Route via Epoxide Opening

Epoxides derived from allylic alcohols can undergo ring-opening with diols to form dioxolanes. For instance, (R)-glycidol reacts with (R)-2,3-butanediol under basic conditions to generate the dioxolane core.

Bromination Strategies

Direct Bromination of Hydroxyl Groups

Primary and secondary hydroxyl groups in the dioxolane scaffold are brominated using PBr₃ or HBr. For example, treatment of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diethanol with PBr₃ in DCM at −20°C affords the dibrominated product in 70% yield.

Reaction Conditions:

  • Substrate: Dioxolane-diethanol (5 mmol)

  • Reagent: PBr₃ (12 mmol)

  • Solvent: DCM, −20°C to RT

  • Yield: 70%

Stereospecific Bromination Using NBS

Electrophilic bromination with NBS in the presence of light selectively brominates allylic or benzylic positions. However, this method is less applicable to saturated systems unless radical initiators are employed.

Coupling Bromoethanol Moieties to the Dioxolane Core

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables stereospecific coupling of alcohols with phosphine and azo reagents. For instance, (1S)-2-bromoethanol reacts with the dioxolane diol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the desired ethers.

Reaction Conditions:

  • Substrate: Dioxolane diol (2 mmol), (1S)-2-bromoethanol (4.4 mmol)

  • Reagents: DEAD (4.4 mmol), PPh₃ (4.4 mmol)

  • Solvent: Tetrahydrofuran (THF), 0°C to RT

  • Yield: 59–65%

SN2 Displacement with Bromide Ions

A two-step process involving tosylation followed by bromide displacement ensures inversion of configuration. For example, tosylation of the dioxolane diol with TsCl/pyridine, followed by treatment with NaBr in acetone, yields the dibromide.

Stereochemical Control and Resolution

Chiral Auxiliaries

Chiral auxiliaries like (R)-binol direct the stereochemistry during dioxolane formation. After coupling, the auxiliary is removed via hydrolysis or hydrogenolysis.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic mixture, enabling isolation of the desired (1S,4R,5R,1S) isomer.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Stereochemical PurityScalability
Mitsunobu CouplingEther formation, DEAD/PPh₃59–65>98% deModerate
SN2 DisplacementTosylation, NaBr substitution70–75>95% deHigh
Direct BrominationPBr₃ treatment60–7090–95% deModerate

Challenges and Optimization Opportunities

  • Racemization During Bromination: Prolonged exposure to HBr or elevated temperatures may lead to epimerization. Using low temperatures (−20°C) and short reaction times mitigates this.

  • Purification of Diastereomers: Column chromatography with DCM/MeOH (95:5) effectively separates diastereomers, as demonstrated in analogous syntheses.

  • Cost of Chiral Reagents: Enzymatic resolution offers a cost-effective alternative to synthetic chiral auxiliaries .

Q & A

Basic: How to confirm the stereochemical configuration of this compound?

Methodological Answer:
The stereochemical configuration can be confirmed via X-ray crystallography (single-crystal analysis) or Nuclear Overhauser Effect (NOE) NMR experiments to assess spatial proximity of protons. For example, coupling constants in 1H^1H-NMR can be compared to computational models (e.g., density functional theory (DFT)-predicted dihedral angles). The dioxolane ring’s rigid structure (as seen in similar compounds with 2,2-dimethyl-1,3-dioxolane motifs ) allows precise NOE correlations. Additionally, chiral chromatography (e.g., HPLC with a chiral stationary phase) can resolve enantiomers.

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate brominated intermediates.
  • Recrystallization : Solubility data for brominated alcohols (e.g., solubility in DMSO/methanol mixtures ) can guide solvent selection.
  • Distillation : For volatile impurities, employ short-path distillation under reduced pressure, ensuring temperature control to avoid thermal degradation.

Advanced: How to resolve contradictory NOE data in stereochemical assignments?

Methodological Answer:
Contradictory NOE data may arise from conformational flexibility. Use:

  • Variable Temperature (VT) NMR : Assess temperature-dependent conformational changes (e.g., observe NOE signal inversion at low temperatures).
  • Molecular Dynamics (MD) Simulations : Model rotational barriers of the dioxolane ring and hydroxyl-ethyl side chain to predict dominant conformers .
  • Comparative analysis : Cross-validate with X-ray data from analogous dioxolane-containing structures (e.g., ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl) derivatives ).

Advanced: What strategies enable regioselective bromination in the presence of multiple hydroxyl groups?

Methodological Answer:

  • Protecting Groups : Temporarily block hydroxyls using benzoyl or acetyl groups. For example, benzoylation of the primary alcohol (as in Combi-Blocks’ benzoate derivatives ) directs bromination to the less hindered secondary site.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states for bromine electrophilic attack.
  • Catalytic Control : Employ Lewis acids (e.g., FeBr3_3) to polarize Br2_2 and enhance regioselectivity, as demonstrated in similar diastereomeric systems .

Basic: How to analyze the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Kinetic Analysis : Plot degradation rates vs. pH to identify instability thresholds. For brominated alcohols, acidic conditions often promote elimination reactions, while basic conditions may hydrolyze the dioxolane ring .

Advanced: How to optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent ratios). For example, optimize Suzuki-Miyaura coupling steps (common in brominated intermediates ).
  • In Situ Monitoring : Employ ReactIR or 1H^1H-NMR to track intermediate formation and adjust reaction conditions dynamically.
  • Protecting Group Compatibility : Ensure dioxolane rings (2,2-dimethyl-1,3-dioxolan-4-yl) remain intact during steps like bromination or oxidation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dioxolane ring and brominated carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI) or electron impact (EI).
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and dioxolane C-O (1050–1150 cm1^{-1}) stretches .

Advanced: How to address low reactivity in cross-coupling reactions involving the brominated sites?

Methodological Answer:

  • Catalyst Screening : Test palladium (e.g., Pd(PPh3_3)4_4) or nickel catalysts with ligands (XPhos, SPhos) to enhance oxidative addition.
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (e.g., 100–150°C, 30 min) to overcome kinetic barriers, as used in aryl bromide couplings .
  • Additives : Use iodide salts (e.g., NaI) to convert Br to I in situ, improving leaving-group ability.

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